molecular formula C12H19Cl2N3 B6289664 [(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium;dichloride CAS No. 2377355-48-9

[(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium;dichloride

Cat. No.: B6289664
CAS No.: 2377355-48-9
M. Wt: 276.20 g/mol
InChI Key: MEXYAOMAYUHEQW-NVJADKKVSA-N
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Description

[(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium;dichloride is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium;dichloride typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic conditions to form the spiro structure. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the compound. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

[(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium;dichloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ammonium group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

[(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium;dichloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which [(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium;dichloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with a different application profile.

    Benzylamine: An organic compound used in the production of pharmaceuticals.

    Trimethoxyphenylsilane: A silane compound used in material science.

Uniqueness

[(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium;dichloride is unique due to its spiro structure, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidin-1-ium]-5-yl]azanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3.2ClH/c13-11-9-2-1-5-15-10(9)8-12(11)3-6-14-7-4-12;;/h1-2,5,11,14H,3-4,6-8,13H2;2*1H/t11-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXYAOMAYUHEQW-NVJADKKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CCC12CC3=C(C2[NH3+])C=CC=N3.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[NH2+]CCC12CC3=C([C@H]2[NH3+])C=CC=N3.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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